molecular formula C8H10ClN3O B3050111 (3-Chloro-phenylamino)-acetic acid hydrazide CAS No. 2371-30-4

(3-Chloro-phenylamino)-acetic acid hydrazide

Cat. No. B3050111
CAS RN: 2371-30-4
M. Wt: 199.64 g/mol
InChI Key: FYMBCHMGTUSFSN-UHFFFAOYSA-N
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Description

(3-Chloro-phenylamino)-acetic acid hydrazide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CPAAH and has a molecular formula of C8H9ClN2O2. CPAAH is a hydrazide derivative of 3-chlorophenylacetic acid and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of CPAAH is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and proliferation. CPAAH has been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and physiological effects:
CPAAH has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating various apoptotic pathways. CPAAH has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Furthermore, CPAAH has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CPAAH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, CPAAH has some limitations, such as low solubility in water and instability under certain conditions.

Future Directions

There are several future directions for research on CPAAH. One area of research is to investigate the potential use of CPAAH as a therapeutic agent for cancer and other diseases. Another area of research is to explore the mechanism of action of CPAAH and its interaction with various biological targets. Furthermore, future research could focus on the development of new synthetic methods for CPAAH and the optimization of its biological activity.

Scientific Research Applications

CPAAH has been extensively studied for its potential applications in various fields. One of the most promising applications of CPAAH is in the field of medicine. CPAAH has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have antimicrobial activity against various pathogenic microorganisms.

properties

IUPAC Name

2-(3-chloroanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBCHMGTUSFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307183
Record name (3-Chloro-phenylamino)-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Chloro-phenylamino)-acetic acid hydrazide

CAS RN

2371-30-4
Record name N-(3-Chlorophenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chloro-phenylamino)-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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